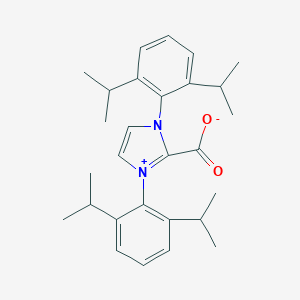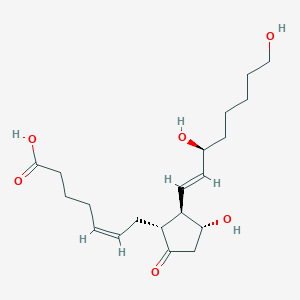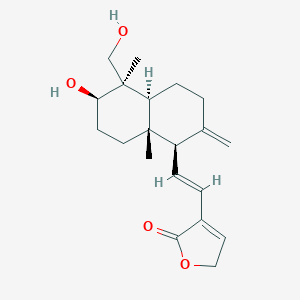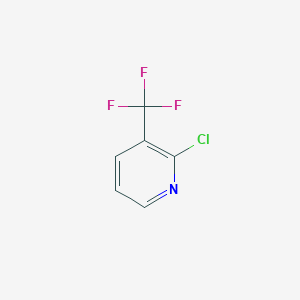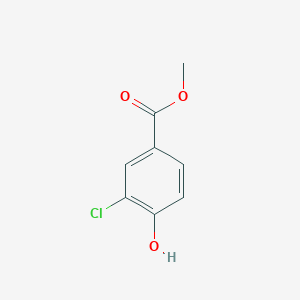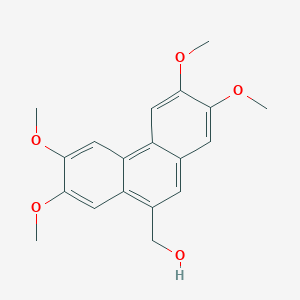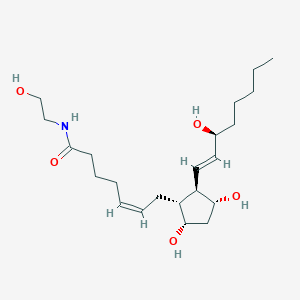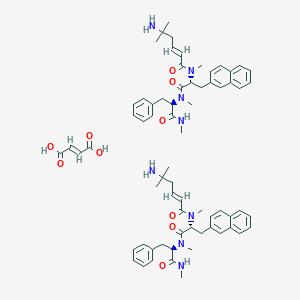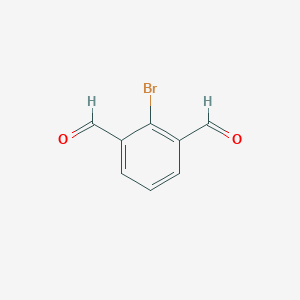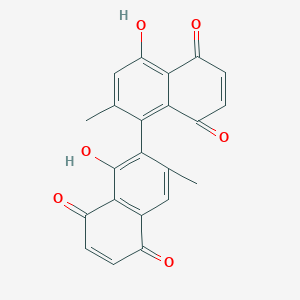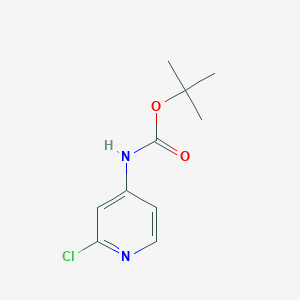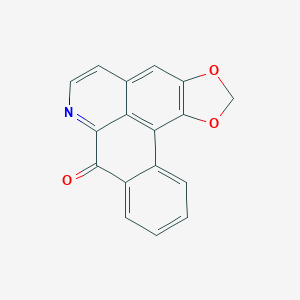
Liriodenine
説明
Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum . It was first isolated from the heartwood of Liriodendron tulipifera, the common yellow poplar of the south-eastern USA .
Synthesis Analysis
Liriodenine has been used as a bioactive ligand to react with HAuCl4 and NaAuCl4 to afford [LH][AuCl4] (1) and [AuCl3L] (2), respectively . The structures of 1 and 2 were characterized by IR spectroscopy, electrospray ionization mass spectrometry, 1H-NMR spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular formula of Liriodenine is C17H9NO3 . Its average mass is 275.258 Da and its monoisotopic mass is 275.058258 Da .Chemical Reactions Analysis
Liriodenine has been found to react with Pt(II) and Ru(II) to afford three metal complexes: cis-[PtCl2(L)], cis-[PtCl2(L)(DMSO)], and cis-[RuCl2(L)(DMSO)2]·1.5H2O .Physical And Chemical Properties Analysis
Liriodenine has a density of 1.5±0.1 g/cm3, a boiling point of 531.0±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 76.0±0.3 cm3 .科学的研究の応用
Antimicrobial Activities
Scientific Field
Pharmacology and Microbiology
Application Summary
Liriodenine has been found to exhibit antimicrobial effects . It has been tested against various microorganisms including Streptococcus, Staphylococcus, Bacillus, Lysteria, Escherichia, Salmonella, Klebsiella, Pseudomonas, Enterobacter, Serratia, Shigella, Mycobacterium, and Plasmodium falciparum .
Methods of Application
The specific experimental procedures and technical details are not provided in the source. However, antimicrobial activities are typically assessed using methods such as disk diffusion tests, broth dilution methods, or agar dilution methods.
Results or Outcomes
The source does not provide specific quantitative data or statistical analyses. However, it mentions that Liriodenine has shown activity against various microorganisms .
Anticancer Activity
Scientific Field
Oncology and Pharmacology
Application Summary
Liriodenine has been found to have anticancer activity . It has been proposed to act at various levels including topoisomerase II inhibition, cell cycle blocking, and apoptosis inducing .
Methods of Application
In CV-1 cells infected with CV40, liriodenine was found to inhibit topoisomerase II, an enzyme necessary for DNA replication and separation of recent replicas in eukaryotic cells chromosomes . In pulmonary adenocarcinoma human cells (A549), liriodenine blocked the cellular cycle progression in the G2/M phase .
Results or Outcomes
Liriodenine caused cell death by activation of caspases . In A549 cells treated with this alkaloid, the PARP protein degradation was observed, indicating the induction of apoptosis .
Role as an Osmolyte during Water Stress
Scientific Field
Plant Physiology and Biochemistry
Application Summary
Liriodenine has been found to play a role as an osmolyte during water stress in Annona lutescens, a species that inhabits tropical deciduous forests .
Methods of Application
Growth analyses were performed and liriodenine concentrations were determined during water stress in Annona lutescens seedlings grown under controlled temperature, water, and light conditions .
Results or Outcomes
Osmotic adjustment was dramatically higher in plants subjected to 35 days of water stress compared to the control . The highest concentration of liriodenine was in the roots, with a significant increase from 540.855 μg g −1 after 15 days of water stress to 1239.897 μg g −1 after 35 days . This suggests that liriodenine plays an important role in the response to water stress as an osmolyte and in pH homeostasis .
Cardiovascular Effects
Scientific Field
Cardiology and Pharmacology
Application Summary
Liriodenine has been found to have cardiovascular effects . However, the specific details of these effects are not provided in the source.
Methods of Application
The specific experimental procedures and technical details are not provided in the source. However, cardiovascular effects are typically assessed using methods such as electrocardiogram (ECG), blood pressure measurement, or heart rate measurement.
Results or Outcomes
The source does not provide specific quantitative data or statistical analyses. However, it mentions that Liriodenine has shown cardiovascular effects .
Affinity for Some Receptors
Scientific Field
Neuropharmacology
Application Summary
Liriodenine has been found to have affinity for some receptors . However, the specific details of these receptors are not provided in the source.
Methods of Application
The specific experimental procedures and technical details are not provided in the source. However, receptor affinity is typically assessed using methods such as radioligand binding assays or functional assays.
Results or Outcomes
The source does not provide specific quantitative data or statistical analyses. However, it mentions that Liriodenine has shown affinity for some receptors .
Inhibition of Melanoma Cell Proliferation
Application Summary
Liriodenine has been found to inhibit the proliferation of human melanoma A375.S2 cells .
Methods of Application
The specific experimental procedures and technical details are not provided in the source. However, cell proliferation is typically assessed using methods such as cell viability assays or cell counting.
Results or Outcomes
The source does not provide specific quantitative data or statistical analyses. However, it mentions that Liriodenine significantly inhibited the proliferation of melanoma cells .
将来の方向性
特性
IUPAC Name |
3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMCCPUVOAUBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197165 | |
| Record name | Liriodenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Liriodenine | |
CAS RN |
475-75-2 | |
| Record name | Liriodenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liriodenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liriodenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Liriodenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Liriodenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIRIODENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
